molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

N-methoxy-N-methylpentanamide

Cat. No. B187248
Key on ui cas rn: 129118-11-2
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Patent
US07173134B2

Procedure details

To a CH2Cl2 solution (200 mL) containing N-methoxy-N-methylamine hydrochloride (8.09 g, 82.9 mmol) and Et3N (12.6 g, 124 mmol) was added valeryl chloride (10 g, 82.9 mmol) dropwise at room temperature. The resulting solution bubbled vigorously and stirred for 2 hours after which time it was carefully quenched with H2O. The organic layer was separated and washed with 2.0 N NaOH. The organics were extracted with CH2Cl2, dried (MgSO4) and the solvent removed in vacuo. The resulting colorless oil was taken on without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
8.09 g
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].CCN(CC)CC.[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>C(Cl)Cl>[CH3:2][O:3][N:4]([CH3:5])[C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Two
Name
N-methoxy-N-methylamine hydrochloride
Quantity
8.09 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
12.6 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution bubbled vigorously
CUSTOM
Type
CUSTOM
Details
was carefully quenched with H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2.0 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting colorless oil was taken on without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CON(C(CCCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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